2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Brand Name: Vulcanchem
CAS No.: 1520741-03-0
VCID: VC2977931
InChI: InChI=1S/C10H14N2O/c1-10(2)8(4-9(10)13)7-5-11-12(3)6-7/h5-6,8H,4H2,1-3H3
SMILES: CC1(C(CC1=O)C2=CN(N=C2)C)C
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

CAS No.: 1520741-03-0

Cat. No.: VC2977931

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one - 1520741-03-0

Specification

CAS No. 1520741-03-0
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 2,2-dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one
Standard InChI InChI=1S/C10H14N2O/c1-10(2)8(4-9(10)13)7-5-11-12(3)6-7/h5-6,8H,4H2,1-3H3
Standard InChI Key PPKDLCQDSIQIQJ-UHFFFAOYSA-N
SMILES CC1(C(CC1=O)C2=CN(N=C2)C)C
Canonical SMILES CC1(C(CC1=O)C2=CN(N=C2)C)C

Introduction

Physical and Chemical Properties

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is characterized by a four-membered cyclobutane ring containing a ketone functionality at position-1, two methyl groups at position-2, and a 1-methyl-1H-pyrazol-4-yl substituent at position-3. This compound has been identified with the CAS number 1520741-03-0 and possesses distinctive physicochemical properties that contribute to its potential utility in various applications .

The compound's chemical structure consists of a strained cyclobutane ring, which introduces unique conformational and reactivity characteristics. The presence of the pyrazole heterocycle adds further complexity and serves as a potential site for interactions with biological targets. The carbonyl group provides a reactive center for various chemical transformations, enhancing the compound's versatility as a synthetic intermediate.

Fundamental Properties

The key physical and chemical properties of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one are summarized in Table 1:

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.2310 g/mol
CAS Number1520741-03-0
SMILES NotationCC1(C)C(C2=CN(C)N=C2)CC1=O
Physical StateYellow amorphous powder (predicted)Based on similar compounds
SolubilitySoluble in common organic solvents (predicted)Based on similar compounds

The compound's molecular structure features both hydrophobic regions (the cyclobutane ring and methyl groups) and hydrophilic elements (the carbonyl group and pyrazole nitrogen atoms), suggesting amphiphilic characteristics that influence its solubility profile.

EntryReactant EquivalentsBase (equiv.)SolventTemperature (°C)Yield (%)
11.0 : 1.2DBU (3.0)MeCN8045
21.0 : 2.0DBU (3.0)MeCN8063
31.0 : 3.0DBU (3.0)MeCN8080
41.0 : 3.0DBU (1.0)MeCN8016
51.0 : 3.0DBU (2.0)MeCN8063
61.0 : 3.0DBU (3.0)DMF8051

Data adapted from optimization studies of similar reactions

The table illustrates the critical influence of reactant stoichiometry, base concentration, solvent choice, and reaction temperature on yield. For 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one synthesis, these parameters would require specific optimization to achieve maximum efficiency.

Pyrazole Formation and Substitution

An alternative synthetic approach could involve the initial formation of the pyrazole ring, followed by its incorporation into the cyclobutanone framework. The synthesis of 1-methyl-1H-pyrazole derivatives typically begins with the condensation of hydrazines with appropriate carbonyl compounds, followed by N-methylation .

The functionalized pyrazole unit could then be incorporated into the cyclobutanone structure through various coupling strategies, including:

  • Palladium-catalyzed cross-coupling reactions

  • Nucleophilic addition to activated cyclobutanone derivatives

  • Direct C-H functionalization of the pyrazole ring

Research on analogous compounds indicates that the selection of appropriate catalysts, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity in these transformations .

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one. While specific spectroscopic data for this compound is limited in the available literature, predicted spectral characteristics can be inferred based on its structural features and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one would be expected to display several characteristic signals:

  • Two singlets for the geminal dimethyl groups at the 2-position of the cyclobutane ring (δ ~1.0-1.5 ppm)

  • A singlet for the N-methyl group of the pyrazole ring (δ ~3.7-4.0 ppm)

  • Two singlets for the pyrazole protons (δ ~7.0-8.0 ppm)

  • Signals for the cyclobutane ring protons, including a multiplet for the proton at the 3-position and a complex pattern for the methylene protons at the 4-position (δ ~2.5-4.0 ppm)

The ¹³C NMR spectrum would likely exhibit:

  • A signal for the carbonyl carbon (δ ~205-215 ppm)

  • Signals for the pyrazole ring carbons (δ ~120-150 ppm)

  • Signals for the methyl carbons (δ ~20-30 ppm)

  • A signal for the N-methyl carbon (δ ~38-40 ppm)

  • Signals for the cyclobutane ring carbons (δ ~30-60 ppm)

Based on similar pyrazole derivatives, the compound would likely show distinctive coupling patterns and chemical shift values that confirm its structural arrangement .

Infrared (IR) Spectroscopy

In the IR spectrum, 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one would be expected to exhibit:

  • A strong absorption band for the C=O stretching vibration of the cyclobutanone (1770-1780 cm⁻¹, higher than typical ketones due to ring strain)

  • C-H stretching bands for the methyl and cyclobutane groups (2850-3000 cm⁻¹)

  • C=C and C=N stretching bands for the pyrazole ring (1400-1600 cm⁻¹)

  • C-N stretching bands (1200-1350 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one would be expected to reveal:

  • A molecular ion peak at m/z 178, corresponding to the compound's molecular weight

  • Fragment ions resulting from the loss of methyl groups (m/z 163)

  • Fragments associated with cleavage of the cyclobutane ring

  • Characteristic fragmentation patterns of the pyrazole moiety

High-resolution mass spectrometry would provide precise mass measurement, confirming the molecular formula C₁₀H₁₄N₂O.

Future Research Directions

The current understanding of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one presents several opportunities for future research and development:

Synthetic Methodology Development

Future research could focus on developing efficient and scalable synthetic routes for 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one, with emphasis on:

  • Stereoselective synthesis to control the configuration at the 3-position

  • Green chemistry approaches that minimize waste and utilize sustainable reagents

  • One-pot methods that reduce the number of isolation and purification steps

  • Continuous flow chemistry techniques for potential industrial-scale production

Comprehensive Characterization

Detailed physicochemical characterization would significantly enhance understanding of this compound's properties and behavior:

  • Complete spectroscopic analysis (NMR, IR, MS, UV-Vis)

  • X-ray crystallographic studies to confirm three-dimensional structure

  • Thermal stability analysis (melting point, decomposition temperature)

  • Solubility profiles in various solvents

  • pKa determination for potential ionizable groups

Biological Evaluation

Systematic assessment of the compound's biological activities could reveal potential therapeutic applications:

  • Screening against various enzyme targets, particularly kinases where similar compounds have shown activity

  • Antimicrobial evaluation against a panel of pathogens

  • Anti-inflammatory activity assessment

  • Structure-activity relationship studies through preparation and testing of structural analogs

  • Computational modeling of potential interactions with biological targets

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